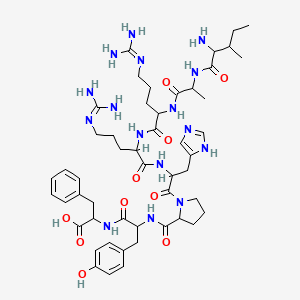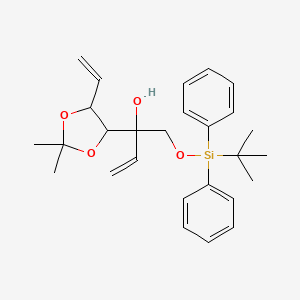
2,3,5,6-tetraphenylterephthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetraphenylterephthalic acid: is an organic compound with the chemical formula C30H18O4. It belongs to the class of aromatic polycarboxylic acids. The compound features four phenyl rings attached to a terephthalic acid core. Terephthalic acid is a well-known building block in polymer chemistry and is commonly used in the production of polyesters and plastics. The addition of phenyl groups to terephthalic acid results in the formation of this intriguing compound.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of 2,3,5,6-tetraphenylterephthalic acid. One common method involves the reaction of terephthalic acid with benzene in the presence of a Lewis acid catalyst. The phenyl groups are introduced through electrophilic aromatic substitution reactions. The overall process can be summarized as follows:
Terephthalic acid+4C6H6Lewis acid2,3,5,6-tetraphenylterephthalic acid
Industrial Production: While industrial-scale production methods are less common for this specific compound, laboratory-scale synthesis is feasible. Researchers have explored various reaction conditions and catalysts to optimize the yield and purity of this compound.
化学反応の分析
Reactivity: 2,3,5,6-Tetraphenylterephthalic acid is relatively stable due to the resonance stabilization provided by the phenyl rings. it can participate in various reactions:
Oxidation: Under appropriate conditions, it can undergo oxidation reactions.
Reduction: Reduction of the carbonyl groups may lead to the corresponding diol or other reduced derivatives.
Substitution: The phenyl groups can be substituted with other functional groups.
Esterification: Reaction with alcohols can yield esters.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or hydrogen gas (H).
Substitution: Various electrophiles (e.g., acyl chlorides, alkyl halides).
Esterification: Alcohols (e.g., ethanol, methanol).
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield diols or other reduced derivatives, while substitution reactions can lead to various substituted tetraphenylterephthalic acids.
科学的研究の応用
2,3,5,6-Tetraphenylterephthalic acid finds applications in:
Materials Science: Due to its rigid and planar structure, it can serve as a building block for designing functional materials.
Fluorescent Probes: Its fluorescence properties make it useful as a probe in biological studies.
Supramolecular Chemistry: It participates in host-guest interactions and self-assembly processes.
作用機序
The exact mechanism by which 2,3,5,6-tetraphenylterephthalic acid exerts its effects depends on its specific application. For example, in fluorescent probes, it undergoes excited-state intramolecular proton transfer (ESIPT) to emit light. In materials science, its rigidity and π-conjugated system contribute to its unique properties.
類似化合物との比較
While 2,3,5,6-tetraphenylterephthalic acid is relatively unique due to its tetraphenyl substitution pattern, other related compounds include:
Terephthalic Acid: The parent compound without phenyl groups.
2,3,5,6-Tetramethylterephthalic Acid: A derivative with methyl groups instead of phenyl groups.
2,3,5,6-Tetrafluoroterephthalic Acid: A fluorinated analog.
特性
IUPAC Name |
2,3,5,6-tetraphenylterephthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O4/c33-31(34)29-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)30(32(35)36)28(24-19-11-4-12-20-24)27(29)23-17-9-3-10-18-23/h1-20H,(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXVXJWGNZSGRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C(=O)O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[1-[[1-Amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[2-[[2-[[2-[[1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid](/img/structure/B12105129.png)
![[3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12105137.png)
![2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol](/img/structure/B12105150.png)

![(5E)-2-mercapto-5-[(6-methylpyridin-2-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12105159.png)

![4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B12105168.png)

![[20,22,25-Triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B12105176.png)


![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate](/img/structure/B12105184.png)
![1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12105202.png)
